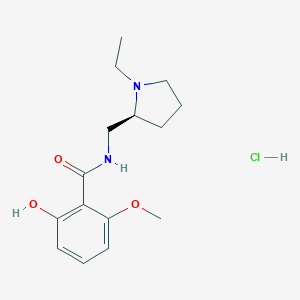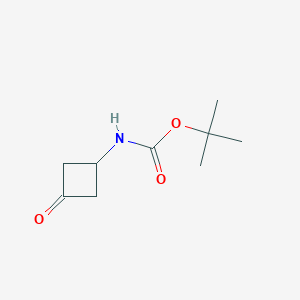
4-Bromopyridazin
Übersicht
Beschreibung
4-Bromopyridazine is an organic compound with the chemical formula C4H3BrN2 It is a heterocyclic compound that contains a pyridazine ring with a bromine atom attached to it
Wissenschaftliche Forschungsanwendungen
4-Bromopyridazine has diverse applications in scientific research:
Cancer Treatment: Derivatives of 4-Bromopyridazine are explored as radiosensitizers to enhance the efficacy of ionizing radiation in tumor treatments.
Cardiovascular Pharmacology: Compounds derived from 4-Bromopyridazine have shown potential as potassium channel activators and antihypertensive agents.
Neurological Applications: Related compounds, such as 4-Aminopyridine, are used in the treatment of neurological disorders like multiple sclerosis.
Drug Discovery: It is used in the development of kinase inhibitors and other therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromopyridazine can be synthesized through several methods. One common method involves the bromination of pyridazine. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the specific method used .
Industrial Production Methods
In industrial settings, 4-Bromopyridazine is often produced using 3,6-dichloropyridazine as a starting material. The process involves a series of steps, including halogen exchange reactions and purification processes to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromopyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and bases are commonly used in these reactions. The reactions are often conducted under inert atmospheres at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can be further utilized in the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of 4-Bromopyridazine and its derivatives involves interaction with specific molecular targets and pathways. For example, in cancer treatment, these compounds can induce DNA interstrand cross-links, leading to enhanced radiosensitivity of tumor cells. In cardiovascular applications, they activate potassium channels, leading to vasodilation and reduced blood pressure.
Vergleich Mit ähnlichen Verbindungen
4-Bromopyridazine can be compared with other similar compounds, such as:
- 3-Bromopyridazine
- 2-Bromopyrazine
- 4-Bromopyrimidine
- 5-Bromopyrimidine
These compounds share similar structural features but differ in their specific chemical properties and applications. For instance, 3-Bromopyridazine and 4-Bromopyrimidine are used in different types of coupling reactions and have distinct biological activities .
4-Bromopyridazine stands out due to its unique combination of chemical reactivity and potential therapeutic applications, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
4-bromopyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSAOCTEXRSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591488 | |
| Record name | 4-Bromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115514-66-4 | |
| Record name | 4-Bromopyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115514-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridazine, 4-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant application of 4-Bromopyridazine in chemical biology research?
A: 4-Bromopyridazine has been identified as a promising "switchable electrophile" for developing covalent inhibitors. [] Specifically, it demonstrates activity against dimethylarginine dimethylaminohydrolase (DDAH). [] Its reactivity is enhanced upon protonation, allowing for selective targeting of specific residues in enzymes. []
Q2: How does 4-Bromopyridazine interact with its target DDAH?
A: Research indicates that 4-Bromopyridazine inactivates DDAH through covalent modification of an active site cysteine residue. [] This occurs via S-pyridinylation, facilitated by a neighboring aspartic acid residue within the enzyme's active site. []
Q3: Can the reactivity of 4-Bromopyridazine analogs be modified?
A: Yes, studies have shown that modifying the leaving group's pKa in 4-Bromopyridazine analogs can significantly influence their reactivity. [] This tunability makes these compounds attractive for developing targeted covalent inhibitors with enhanced selectivity profiles.
Q4: What are the advantages of the industrial preparation method of 4-Bromopyridazine described in the research?
A: The research highlights an industrial preparation method for 4-Bromopyridazine that utilizes 3,6-dichloropyridazine as the starting material. [] This method involves four distinct steps and is advantageous due to its high yield, short reaction pathway, and readily available starting materials. []
Q5: Beyond its use as a "switchable electrophile," how else can 4-Bromopyridazine be utilized in synthetic chemistry?
A: 4-Bromopyridazine serves as a versatile building block for synthesizing various substituted 3-aminopyridazines. [] This is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. [] These reactions allow for the introduction of diverse substituents at the 4-position of the pyridazine ring, expanding the possibilities for creating new compounds with potentially valuable biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)





